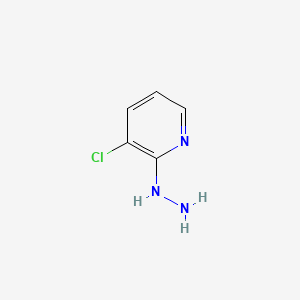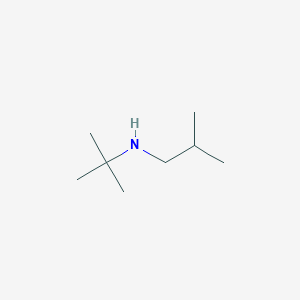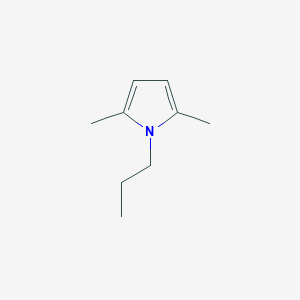
3-氯-2-肼基吡啶
描述
3-Chloro-2-hydrazinopyridine is a unique chemical compound with the empirical formula C5H6ClN3 and a molecular weight of 143.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 3-chloro-2-hydrazinopyridine is important as it is an intermediate in the synthesis of new ryania acceptor sterilants Rynaxypyr (Chlorantraniliprole) and cyanogen insect amide (Cyantraniliprole) . Various methods have been patented for its synthesis, but they often involve high consumption of hydrazine hydrate and 3-dichloropyridine, making them economically and environmentally unsatisfactory .Molecular Structure Analysis
The molecular structure of 3-chloro-2-hydrazinopyridine has been analyzed using various spectroscopic and quantum chemical studies . The theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .Physical And Chemical Properties Analysis
3-Chloro-2-hydrazinopyridine has a density of 1.4±0.1 g/cm3, a boiling point of 276.6±25.0 °C at 760 mmHg, and a flash point of 121.1±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 0.66 .科学研究应用
合成和化学性质
吡唑烷衍生物的合成:3-氯-2-肼基吡啶已用于合成吡唑烷衍生物,例如乙基 2-(3-氯-2-吡啶基)-5-氧代-3-吡唑烷羧酸盐。此过程涉及亲电取代反应,并针对更高的产率进行了优化(张中涛,2011)。
亲核取代反应:2-氯-3-氰基吡啶可以与肼合水反应生成肼基吡啶,这表明 3-氯-2-肼基吡啶在亲核取代反应中的反应性(Z. A. Bomika 等,1976)。
X 射线和光谱分析
- 吡啶衍生物的结构分析:吡啶衍生物 2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈已由 3-氯-2-肼基吡啶合成,其结构已使用 X 射线衍射和光谱法确定(Marina Tranfić 等,2011)。
配位化学
- 五齿配体的形成:3-氯-2-肼基吡啶在形成五齿配体中发挥作用,显示了其在配位化学中的应用。这包括与各种金属离子的络合(E. Constable, J. Holmes, 1987)。
电物理和生物学研究
电化学行为:对源自 3-氯-2-肼基吡啶的化合物的电化学行为的研究揭示了其还原过程的见解,突出了其在电化学应用中的效用(M. Ghoneim 等,2006)。
在药物化学中的潜力:化合物 3-氯-2-{(2E)-2-[1-(4-氯苯基)乙叉基]肼基}吡啶在药物化学中显示出潜力,特别是在其与 COVID-19 蛋白酶的相互作用中,表明其在药物设计和发现中的相关性(T. Topal 等,2021)。
安全和危害
3-Chloro-2-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also known to cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
3-Chloro-2-hydrazinopyridine is an organic compound that has been actively investigated for its potential biological activity It is known to form hydrogen bonds with certain targets, which suggests that it may interact with a variety of proteins or enzymes within the cell .
Mode of Action
It is known to form hydrogen bonds with its targets, which could alter the function or activity of these targets . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .
Biochemical Pathways
It is suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms
Pharmacokinetics
It is slightly soluble in solvents and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
It has been suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms . This could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of 3-Chloro-2-hydrazinopyridine can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in certain types of environments or tissues within the body . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from heat sources and flames .
属性
IUPAC Name |
(3-chloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCTBDPZIKHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945540 | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydrazinopyridine | |
CAS RN |
22841-92-5 | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-2-hydrazinopyridine in organic synthesis?
A: 3-Chloro-2-hydrazinopyridine is a valuable building block in organic synthesis. It serves as a precursor to various heterocyclic compounds with potential biological activities. For example, it can react with diethyl maleate to produce Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate [], or with ethyl formate derivatives to synthesize 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid []. These resulting compounds represent scaffolds often explored for pharmaceutical and agrochemical applications.
Q2: Can you describe a typical synthetic route for 3-Chloro-2-hydrazinopyridine?
A: A common method involves a two-step process. First, commercially available 3-aminopyridine undergoes diazotization and substitution reactions to yield 2,3-dichloropyridine. This intermediate then reacts with hydrazine hydrate in an aqueous solution to produce 3-Chloro-2-hydrazinopyridine [, ]. The product can be used directly in subsequent reactions without further purification [], contributing to the efficiency of this synthetic route.
Q3: Has 3-Chloro-2-hydrazinopyridine or its derivatives shown any promising biological activities?
A: While the provided research primarily focuses on synthesis, one study [] reports promising antifungal activity for a derivative of 3-Chloro-2-hydrazinopyridine. When tested at a concentration of 100 μg/ml, the derivative demonstrated significant inhibition against bacterial spot disease in tomatoes (82.54% inhibition rate) and fusarium wilt in cucumbers (71.11% inhibition rate). This finding suggests potential applications for 3-Chloro-2-hydrazinopyridine derivatives in developing new agricultural fungicides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















